Cas no 53452-34-9 (Creticoside C)
Creticoside C structure
Product Name:Creticoside C
CAS No:53452-34-9
MF:C26H44O8
MW:484.622769355774
CID:384494
PubChem ID:91895329
Update Time:2025-04-19
Creticoside C Chemical and Physical Properties
Names and Identifiers
-
- b-D-Glucopyranoside, (2b,6b)-6,16-dihydroxykauran-2-yl (9CI)
- Creticoside C
- (2β,5β,6β,8α,9β,10α,13α,16β)-6,16-Dihydroxykauran-2-yl β-D-glucop yranoside
- 1H-2,10a-Ethanophenanthrene,b-D-glucopyranoside deriv.
- 2b,6b,16a-Trihydroxy-(-)-kauran-2b-D-glucopyranoside
- Kaurane, b-D-glucopyranoside deriv.
- DTXSID101210716
- beta-D-Glucopyranoside, (2beta,6beta)-6,16-dihydroxykauran-2-yl
- AKOS032961675
- (2R,3R,4S,5S,6R)-2-[[(1R,3R,4R,7R,9S,10R,13R,14R)-3,14-dihydroxy-5,5,9,14-tetramethyl-7-tetracyclo[11.2.1.01,10.04,9]hexadecanyl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol
- 6beta,16-Dihydroxykauran-2beta-yl beta-D-glucopyranoside
- 1H-2,10a-Ethanophenanthrene, -D-glucopyranoside deriv.; Kaurane, -D-glucopyranoside deriv.; 2,6,16-Trihydroxy-(-)-kauran-2-D-glucopyranoside
- 53452-34-9
- I(2)-D-Glucopyranoside, (2I(2),6I(2))-6,16-dihydroxykauran-2-yl
-
- Inchi: 1S/C26H44O8/c1-23(2)8-14(33-22-20(31)19(30)18(29)16(11-27)34-22)9-24(3)17-6-5-13-7-26(17,12-25(13,4)32)10-15(28)21(23)24/h13-22,27-32H,5-12H2,1-4H3/t13-,14-,15-,16-,17+,18-,19+,20-,21-,22-,24+,25-,26-/m1/s1
- InChI Key: RGKNTHMUHXNDHJ-UBQJNZDZSA-N
- SMILES: O[C@]1(C)C[C@@]23C[C@H]([C@@H]4C(C)(C)C[C@H](C[C@@]4(C)[C@@H]2CC[C@@H]1C3)O[C@H]1[C@@H]([C@H]([C@@H]([C@@H](CO)O1)O)O)O)O
Computed Properties
- Exact Mass: 484.30400
- Monoisotopic Mass: 484.30361836g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 6
- Hydrogen Bond Acceptor Count: 8
- Heavy Atom Count: 34
- Rotatable Bond Count: 3
- Complexity: 791
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 13
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.5
- Topological Polar Surface Area: 140Ų
Experimental Properties
- Color/Form: Powder
- Density: 1.3±0.1 g/cm3
- Boiling Point: 654.3±55.0 °C at 760 mmHg
- Flash Point: 349.5±31.5 °C
- PSA: 139.84000
- LogP: 0.93600
- Vapor Pressure: 0.0±4.5 mmHg at 25°C
Creticoside C Security Information
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:Store at 4 ℃, better at -4 ℃
Creticoside C Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TargetMol Chemicals | TN3718-1 mg |
Creticoside C |
53452-34-9 | 98% | 1mg |
¥ 2,860 | 2023-07-11 | |
| TargetMol Chemicals | TN3718-5 mg |
Creticoside C |
53452-34-9 | 98% | 5mg |
¥ 14,000 | 2023-07-11 | |
| TargetMol Chemicals | TN3718-5mg |
Creticoside C |
53452-34-9 | 5mg |
¥ 14000 | 2024-07-20 | ||
| TargetMol Chemicals | TN3718-1mg |
Creticoside C |
53452-34-9 | 1mg |
¥ 2860 | 2024-07-20 | ||
| A2B Chem LLC | AG28298-5mg |
6β,16-Dihydroxykauran-2β-yl β-D-glucopyranoside |
53452-34-9 | 96.0% | 5mg |
$660.00 | 2024-04-19 |
Creticoside C Related Literature
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J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
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2. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
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Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
-
Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
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